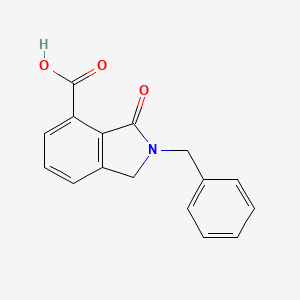

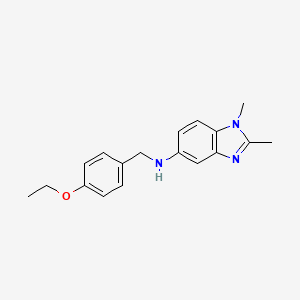

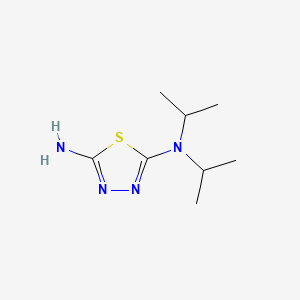

![molecular formula C15H15NO5S B1298035 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid CAS No. 332163-07-2](/img/structure/B1298035.png)

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, in the synthesis of dihydropyrimidine derivatives, enaminones were reacted with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid . Similarly, the synthesis of tetrazol-thiophene carboxamides involved a condensation reaction between cyano acetamide and 1,4-dithiane-2,5-diol, followed by several other steps to obtain the final compounds . These methods suggest that the synthesis of "4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid" would also require a multi-step synthetic route, possibly involving the formation of an amide bond and the introduction of dimethoxy groups.

Molecular Structure Analysis

The molecular structure of compounds is typically confirmed using spectroscopic techniques such as NMR, IR, MS, and elemental analysis. For example, the benzothiazole acetamide derivatives were confirmed by 1H NMR, FTIR, MS, and elemental analysis . These techniques would also be applicable to confirm the structure of "4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can provide insights into possible reactions that "4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid" might undergo. For instance, the attempted oxidative addition of O-nucleophiles to a benzyl ester was explored in one study , indicating that such esters can participate in nucleophilic addition reactions. This suggests that the compound may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its acidity constants (pKa), are crucial for understanding its behavior in different environments. The pKa values of benzothiazole acetamide derivatives were determined using UV spectroscopy, revealing that protonation occurs at specific nitrogen atoms within the molecules . These findings highlight the importance of such properties, which would need to be determined for "4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid" to predict its solubility, stability, and reactivity.

Relevant Case Studies

Case studies involving similar compounds can provide valuable information about potential applications. For example, certain dihydropyrimidine derivatives exhibited antitumor activity against cancer stem cells , and some benzoic acid derivatives were found to inhibit the PTP1B enzyme, which is a target for type 2 diabetes treatment . These studies suggest that "4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid" could also be evaluated for similar biological activities, which would require further in vitro and in vivo studies.

Applications De Recherche Scientifique

Anticancer Activity

A study focused on the synthesis and characterization of thiophene acetyl salicylic acid esters, which include compounds similar to 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid. The research aimed to explore the cytotoxic effects of these compounds against various cancer and normal cell lines. The study found that one of the synthesized compounds, 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid, exhibited significant activity against the Caco2 cell line, with an IC50 value comparable to the reference drug cyclophosphamide. This suggests potential anticancer applications for compounds structurally related to 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid, particularly in colon cancer treatment. The ortho-isomer of the compound was found to induce cell death more effectively than the para-isomer, highlighting the importance of positional isomerism in the pharmacological properties of these compounds (Ünver & Cantürk, 2017).

Antimicrobial Activity

Another research avenue involves the synthesis and evaluation of thiophene-2-carboxamide derivatives, which are structurally related to 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid, for their antimicrobial properties. A study synthesized a series of compounds and tested them for their antimicrobial efficacy against a variety of microbial species. The results indicated that most of the synthesized compounds exhibited variable degrees of antimicrobial activity, with some showing significant efficacy. This suggests potential applications of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid and its derivatives in developing new antimicrobial agents (Rehman et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4,5-dimethoxy-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-20-12-7-10(15(18)19)11(8-13(12)21-2)16-14(17)6-9-4-3-5-22-9/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIRMBCDMYOXQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CS2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354424 |

Source

|

| Record name | 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid | |

CAS RN |

332163-07-2 |

Source

|

| Record name | 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

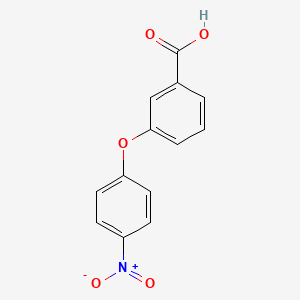

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)